3'SL-Gdp

Description

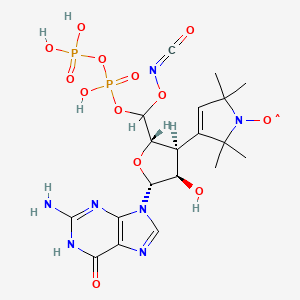

3'SL-Gdp (spin-labeled guanosine diphosphate) is a chemically modified nucleotide analog where a stable nitroxide radical (2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxylate) is covalently attached to the 3'-position of the ribose moiety in GDP . This modification enables the use of electron spin resonance (ESR) spectroscopy to study nucleotide-dependent conformational changes in proteins, particularly guanosine triphosphatases (GTPases) like p21ras. The spin label serves as a sensitive probe for detecting environmental shifts in the protein’s active site, making this compound a critical tool for elucidating molecular mechanisms of GTP hydrolysis and associated structural transitions .

Properties

CAS No. |

105802-04-8 |

|---|---|

Molecular Formula |

C6H13NO2S |

Synonyms |

3/'-(2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-carbonyl)amino-3/'-deoxyguanosine 5/'-diphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

3'SL-Gdp is part of a family of spin-labeled nucleotides designed to investigate GTPase activity. Key analogs include SL-GTP (spin-labeled guanosine triphosphate) and SL-GMPPNP (a non-hydrolyzable GTP analog). Below is a detailed comparison:

Structural and Functional Differences

Key Observations:

Phosphate State and Hydrolysis: SL-GTP contains a triphosphate group and is hydrolyzed by p21ras to yield this compound, mimicking the natural GTP-to-GDP conversion . SL-GMPPNP, with a non-hydrolyzable β-γ imido bond, locks p21ras in its active GTP-bound state, enabling studies of sustained signaling .

ESR Spectral Differences :

- The ≥3.5 G difference in 2Azz values between SL-GTP and this compound reflects distinct microenvironments of the spin label, directly correlating with active (GTP-bound) and inactive (GDP-bound) protein conformations .

- SL-GMPPNP exhibits ESR parameters akin to SL-GTP, confirming its utility in mimicking the active state .

Conformational Dynamics Revealed by ESR

- Simultaneous Hydrolysis and Conformational Change: Kinetic studies using SL-GTP demonstrated that the rate constant for conformational changes (derived from ESR spectral shifts) matches the hydrolysis rate constant (~0.05 min⁻¹ at 25°C). This supports the hypothesis that GTP hydrolysis and structural transitions in p21ras occur synchronously .

- Role of GAP (GTPase-Activating Protein) : GAP accelerates GTP hydrolysis in p21ras by >10⁵-fold, forcing the transition to the this compound-bound inactive state. Mutations impairing GAP interaction (e.g., oncogenic Ras mutants) result in persistent SL-GTP binding, driving uncontrolled cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.